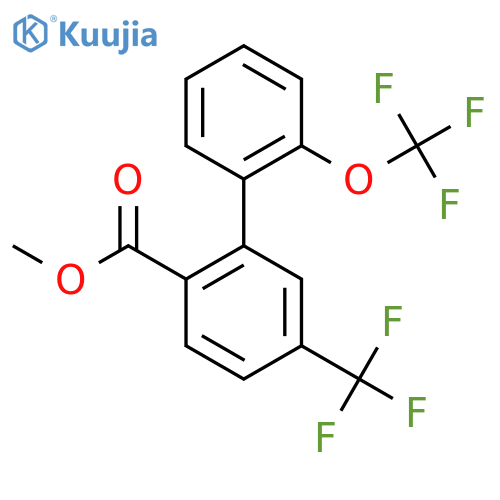

Cas no 1261744-48-2 (Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate)

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate

-

- インチ: 1S/C16H10F6O3/c1-24-14(23)11-7-6-9(15(17,18)19)8-12(11)10-4-2-3-5-13(10)25-16(20,21)22/h2-8H,1H3

- InChIKey: QAJXRUYVALWBQP-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C(=O)OC)=C(C=1)C1C=CC=CC=1OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 462

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 35.5

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005254-250mg |

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate |

1261744-48-2 | 97% | 250mg |

504.00 USD | 2021-07-05 | |

| Alichem | A011005254-500mg |

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate |

1261744-48-2 | 97% | 500mg |

863.90 USD | 2021-07-05 | |

| Alichem | A011005254-1g |

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate |

1261744-48-2 | 97% | 1g |

1,534.70 USD | 2021-07-05 |

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylateに関する追加情報

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate (CAS No. 1261744-48-2): A Comprehensive Overview

Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate, identified by its CAS number 1261744-48-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the biphenyl family, characterized by its two phenyl rings connected by a carbon-carbon bond. The presence of multiple fluorine atoms and functional groups such as the trifluoromethoxy and trifluoromethyl substituents imparts unique electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.

The structural features of Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate contribute to its potential applications in various scientific domains. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This moiety can also influence the lipophilicity of the molecule, a key parameter in determining its bioavailability. The trifluoromethyl group, on the other hand, introduces additional electronic bulk and can modulate the reactivity of the compound, making it a versatile tool for medicinal chemists.

In recent years, there has been a surge in research focused on developing fluorinated aromatic compounds due to their promising biological activities. Studies have demonstrated that such compounds often exhibit enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. For instance, the incorporation of fluorine atoms can lead to increased binding affinity to biological targets, improved resistance to enzymatic degradation, and better membrane permeability. These attributes make Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate an attractive candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential in oncology research. Fluorinated aromatic compounds have shown promise as anticancer agents due to their ability to interfere with critical cellular processes such as DNA replication and cell signaling. Preclinical studies have indicated that molecules containing trifluoromethoxy and trifluoromethyl groups can exhibit potent inhibitory effects on various cancer pathways. For example, derivatives of biphenyl structures have been investigated for their ability to inhibit tyrosine kinases, which are overexpressed in many cancer types. Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate could serve as a valuable intermediate in synthesizing novel anticancer agents with improved efficacy and reduced toxicity.

The agrochemical industry has also shown interest in fluorinated biphenyl derivatives due to their potential as pesticides and herbicides. The unique properties of these compounds can enhance their effectiveness in controlling pests while minimizing environmental impact. Research has highlighted the role of fluorine atoms in improving the stability and bioavailability of agrochemicals, making them more potent at lower concentrations. Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate could be a key intermediate in developing next-generation crop protection agents that are both effective and sustainable.

In addition to its pharmaceutical and agrochemical applications, Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate has potential uses in materials science. Fluorinated aromatic compounds are known for their excellent thermal stability and chemical resistance, making them suitable for high-performance materials. These properties are particularly valuable in applications such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and advanced polymers. The presence of multiple fluorine atoms in this compound could enhance its suitability for these applications by providing additional stability and durability.

The synthesis of Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the desired fluorine-containing groups onto the biphenyl core. These methods ensure high yield and purity, which are essential for pharmaceutical applications. The synthesis process also highlights the importance of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for characterizing the compound's structure.

Ongoing research continues to uncover new applications for Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate. Scientists are exploring its potential as a building block for more complex molecules with tailored biological activities. Additionally, studies are being conducted to optimize synthetic routes for higher efficiency and sustainability. The integration of green chemistry principles into the synthesis process is particularly important for reducing environmental impact while maintaining high-quality output.

In conclusion, Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate (CAS No. 1261744-48-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery, agrochemical development, and materials science. As research continues to advance, this compound is expected to play an increasingly important role in addressing some of the most pressing challenges in modern science and technology.

1261744-48-2 (Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate) 関連製品

- 1804783-17-2(Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

- 2918857-45-9(2-Bromo-1-ethoxy-4-pentylbenZene)

- 2108394-26-7(3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane)

- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)

- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)

- 2137028-90-9((1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine)

- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)

- 914802-11-2(4-[(benzyloxy)methyl]-6-chloropyrimidine)